2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
CAS No. |
918658-87-4 |
|---|---|
Molecular Formula |
C13H13ClN2OS |
Molecular Weight |
280.77 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H13ClN2OS/c1-16(2)12(17)7-11-8-15-13(18-11)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
FAWARNBRAWHQPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CN=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with N,N-dimethylacetamide under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity, while the dimethylacetamide moiety improves its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole: Lacks the dimethylacetamide moiety, resulting in different solubility and bioavailability properties.
2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-acetamide: Similar structure but without the N,N-dimethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide is unique due to the combination of the chlorophenyl group, thiazole ring, and dimethylacetamide moiety. This combination enhances its chemical stability, solubility, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide, a compound featuring a thiazole ring and a chlorophenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide
- Molecular Formula : CHClNOS
- Molecular Weight : 267.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes, receptors, and cellular pathways. The presence of the thiazole moiety is significant due to its role in modulating biological responses.
Biological Activity Overview
Research indicates that compounds similar to 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures have been effective against Gram-positive bacteria and certain fungi .
- Anticancer Properties : Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines .
Anticancer Activity
A study by MDPI evaluated several thiazole derivatives for their antiproliferative effects against human cancer cell lines such as HCT116 and PC-3. The results indicated that modifications in the thiazole structure significantly enhanced cytotoxicity, suggesting that 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide may possess similar properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide | HCT116 | TBD |
| Similar Thiazole Derivative | PC-3 | 21.74 |
Antimicrobial Studies
In another investigation focusing on antimicrobial properties, thiazole-based compounds were evaluated against a panel of bacterial strains. The results demonstrated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chloro enhances the biological activity of thiazole derivatives. Substituents at specific positions on the aromatic ring can significantly impact the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
